N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]naphthalene-1-sulfonamide
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Overview
Description
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]naphthalene-1-sulfonamide is a complex organic compound that features a unique combination of structural elements This compound is characterized by the presence of a dihydrobenzo[b][1,4]dioxin moiety, a hydroxyethyl group, and a naphthalene sulfonamide group
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit moderate to weak inhibition ofcholinesterases and lipoxygenase enzymes .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets (cholinesterases and lipoxygenase enzymes) by binding to their active sites, thereby inhibiting their function .
Biochemical Pathways
The inhibition of cholinesterases and lipoxygenase enzymes can affect several biochemical pathways. Cholinesterases are involved in the breakdown of acetylcholine, a key neurotransmitter, and their inhibition can lead to an increase in acetylcholine levels. Lipoxygenase enzymes are involved in the metabolism of arachidonic acid, a precursor of various inflammatory mediators. Their inhibition can potentially reduce inflammation .
Pharmacokinetics
The compound’s bioavailability, distribution, metabolism, and excretion would be influenced by factors such as its molecular weight, lipophilicity, and chemical structure .
Result of Action
The inhibition of cholinesterases and lipoxygenase enzymes by this compound could potentially lead to increased levels of acetylcholine and reduced inflammation, respectively . .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions could potentially affect the compound’s structure and hence its ability to bind to its targets. The presence of other molecules could lead to competitive or non-competitive inhibition, affecting the compound’s efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]naphthalene-1-sulfonamide typically involves multiple steps. One common approach starts with the preparation of 2,3-dihydrobenzo[b][1,4]dioxin-6-yl derivatives, which are then subjected to further functionalization to introduce the hydroxyethyl and naphthalene sulfonamide groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]naphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The sulfonamide group can be reduced under specific conditions to yield amine derivatives.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or ketones, while reduction of the sulfonamide group can produce primary or secondary amines .
Scientific Research Applications
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]naphthalene-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals .
Comparison with Similar Compounds
Similar Compounds
2,3-dihydrobenzo[b][1,4]dioxin-6-yl derivatives: These compounds share the dihydrobenzo[b][1,4]dioxin moiety and exhibit similar chemical reactivity.
Naphthalene sulfonamides: Compounds with the naphthalene sulfonamide group also show comparable biological activities and applications
Uniqueness
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]naphthalene-1-sulfonamide is unique due to the combination of its structural elements, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]naphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5S/c22-17(15-8-9-18-19(12-15)26-11-10-25-18)13-21-27(23,24)20-7-3-5-14-4-1-2-6-16(14)20/h1-9,12,17,21-22H,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCMLGOIWAOIJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(CNS(=O)(=O)C3=CC=CC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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